molecular formula C8H10ClNO B13248552 [(2-Chlorophenyl)methyl](methoxy)amine

[(2-Chlorophenyl)methyl](methoxy)amine

Cat. No.: B13248552
M. Wt: 171.62 g/mol
InChI Key: XKFBCMZLSCCWMV-UHFFFAOYSA-N
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Description

(2-Chlorophenyl)methylamine is an organic compound that features a chlorinated phenyl ring attached to a methoxyamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chlorophenyl)methylamine typically involves the reaction of 2-chlorobenzyl chloride with methoxyamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

On an industrial scale, the production of (2-Chlorophenyl)methylamine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

(2-Chlorophenyl)methylamine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the phenyl ring can be substituted by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methoxyamine group can be oxidized to form corresponding oximes or nitroso compounds.

    Reduction Reactions: The compound can be reduced to form primary amines or other reduced derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in the presence of a catalyst such as copper(I) iodide.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of substituted phenyl derivatives.

    Oxidation: Formation of oximes or nitroso compounds.

    Reduction: Formation of primary amines.

Scientific Research Applications

(2-Chlorophenyl)methylamine has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Chlorophenyl)methylamine involves its interaction with specific molecular targets. The methoxyamine group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The chlorinated phenyl ring can also participate in hydrophobic interactions with biological membranes or other hydrophobic regions of biomolecules.

Comparison with Similar Compounds

Similar Compounds

  • (2-Bromophenyl)methylamine
  • (2-Fluorophenyl)methylamine
  • (2-Iodophenyl)methylamine

Uniqueness

(2-Chlorophenyl)methylamine is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions compared to its brominated, fluorinated, or iodinated analogs. The chlorine atom’s size and electronegativity can affect the compound’s chemical properties and biological activity.

Properties

Molecular Formula

C8H10ClNO

Molecular Weight

171.62 g/mol

IUPAC Name

1-(2-chlorophenyl)-N-methoxymethanamine

InChI

InChI=1S/C8H10ClNO/c1-11-10-6-7-4-2-3-5-8(7)9/h2-5,10H,6H2,1H3

InChI Key

XKFBCMZLSCCWMV-UHFFFAOYSA-N

Canonical SMILES

CONCC1=CC=CC=C1Cl

Origin of Product

United States

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